![molecular formula C11H13FN2O3 B6953473 5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B6953473.png)
5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as an oxetane ring with a hydroxymethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxetane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under basic conditions.
Introduction of the hydroxymethyl group: This step involves the selective functionalization of the oxetane ring, often using a hydroxymethylation reagent such as formaldehyde in the presence of a base.
Coupling with the pyridine derivative: The oxetane intermediate is then coupled with a pyridine derivative containing a carboxamide group. This coupling reaction can be facilitated by using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) in solvents like dichloromethane or water.
Reduction: LiAlH4 or BH3 in solvents like ether or THF (tetrahydrofuran).
Substitution: Grignard reagents or organolithium compounds in solvents like diethyl ether or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigation of its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Exploration of its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Use in the development of advanced materials with unique properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the oxetane ring can improve metabolic stability and bioavailability. The hydroxymethyl group may also participate in hydrogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide: shares structural similarities with other fluorinated pyridine derivatives and oxetane-containing compounds.
Fluoropyridines: Compounds like 5-fluoropyridine-2-carboxamide, which also contain a fluorine atom on the pyridine ring, but lack the oxetane moiety.
Oxetane derivatives: Compounds such as 3-(hydroxymethyl)oxetane, which contain the oxetane ring but differ in the substitution pattern on the ring.
Uniqueness
The unique combination of the fluorine-substituted pyridine ring and the hydroxymethyl-substituted oxetane ring in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields, offering potential advantages in terms of binding affinity, selectivity, metabolic stability, and bioavailability compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-1-2-9(13-3-8)10(16)14-4-11(5-15)6-17-7-11/h1-3,15H,4-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCLKAMLIDKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CNC(=O)C2=NC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
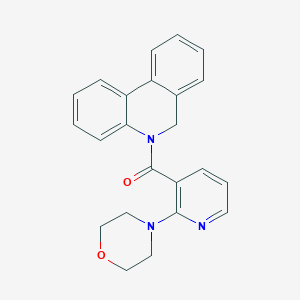
![2-[5-[[2-(difluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B6953396.png)
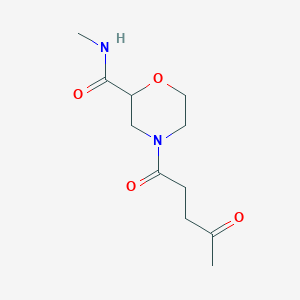
![1-[3-(2-Oxopropyl)morpholin-4-yl]pentane-1,4-dione](/img/structure/B6953404.png)
![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]pentane-1,4-dione](/img/structure/B6953419.png)
![N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B6953423.png)
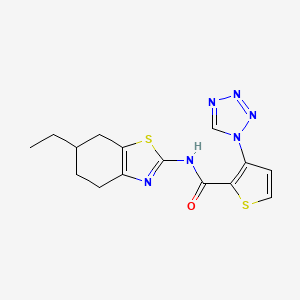
![4-(dimethylamino)-2-fluoro-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]benzamide](/img/structure/B6953435.png)
![N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B6953441.png)
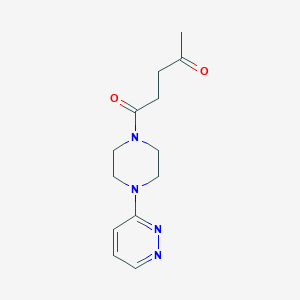
![N-(furan-2-ylmethyl)-10-oxo-N-(thiophen-2-ylmethyl)pentacyclo[5.3.0.02,5.03,9.04,8]decane-3-carboxamide](/img/structure/B6953480.png)
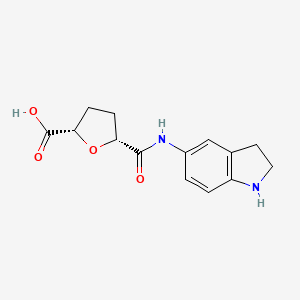

![1-[4-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]pentane-1,4-dione](/img/structure/B6953492.png)
